molecular formula C12H20O6S3 B012305 1,2,6-Hexanetriyl tris(mercaptoacetate) CAS No. 19759-80-9

1,2,6-Hexanetriyl tris(mercaptoacetate)

Cat. No.: B012305
CAS No.: 19759-80-9
M. Wt: 356.5 g/mol
InChI Key: STZADTBFGAIACP-UHFFFAOYSA-N
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Description

1,2,6-Hexanetriyl tris(mercaptoacetate) is a trifunctional chemical compound with the molecular formula C12H20O6S3 and a molecular weight of 356.47 g/mol . It is the tris-esther of 1,2,6-hexanetriol and mercaptoacetic acid (thioglycolic acid), presenting as a clear, viscous liquid characterized by its three terminal thiol (-SH) groups . This structure classifies it as a potential crosslinking agent for research applications in polymer science and materials chemistry. The compound is also known by several synonyms, including 1,2,6-hexanetriol trithioglycolate and 1,6-bis[(2-sulfanylacetyl)oxy]hexan-2-yl 2-sulfanylacetate . This reagent's primary research value lies in its role as a versatile building block for synthesizing and modifying polymers. The three thiol groups can undergo efficient reactions, such as thiol-ene click chemistry, making it a candidate for creating crosslinked networks in hydrogels, resins, and elastomers . Researchers may also explore its use as a precursor for metal-organic frameworks (MOFs) or as a ligand for metal nanoparticles, leveraging the strong affinity of thiol groups for metal surfaces. Furthermore, the flexible hexane backbone, derived from 1,2,6-hexanetriol, can impart desirable properties like reduced hygroscopicity and higher thermal stability to resulting materials compared to shorter-chain polyols . Handling should be conducted in accordance with good laboratory practices. Researchers should consult the safety data sheet (SDS) prior to use. This product is intended for research purposes only and is not for diagnostic or therapeutic use, or human consumption.

Properties

IUPAC Name

5,6-bis[(2-sulfanylacetyl)oxy]hexyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6S3/c13-10(6-19)16-4-2-1-3-9(18-12(15)8-21)5-17-11(14)7-20/h9,19-21H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZADTBFGAIACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(=O)CS)CC(COC(=O)CS)OC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941517
Record name Hexane-1,2,6-triyl tris(sulfanylacetate)
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19759-80-9
Record name 1,2,6-Hexanetriol trithioglycolate
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Record name 1,2,6-Hexanetriyl tris(mercaptoacetate)
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Record name Hexane-1,2,6-triyl tris(sulfanylacetate)
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Record name 1,2,6-hexanetriyl tris(mercaptoacetate)
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Hexanetriyl tris(mercaptoacetate) can be synthesized through the esterification of 1,2,6-hexanetriol with mercaptoacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 1,2,6-hexanetriyl tris(mercaptoacetate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,2,6-Hexanetriyl tris(mercaptoacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,6-Hexanetriyl tris(mercaptoacetate) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,2,6-hexanetriyl tris(mercaptoacetate) involves its ability to form strong bonds with various substrates through its mercapto groups. These groups can interact with metal ions, proteins, and other molecules, leading to the formation of stable complexes. The compound’s reactivity is primarily due to the presence of the mercapto groups, which can undergo oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Oxamic hydrazide’s carbonyl group enhances electrophilicity, facilitating Schiff base formation compared to glycine hydrazide .
  • Symmetry : Oxalic hydrazide (two hydrazide groups) is more symmetric but less planar than oxamic hydrazide .

Mechanistic Insights :

  • Oxamic hydrazide’s inhibition of CSE involves binding to pyridoxal 5′-phosphate (PLP) via a Schiff base, confirmed by X-ray crystallography .
  • Glycine hydrazide derivatives require structural modifications (e.g., carbonyl substitution) to match oxamic hydrazide’s potency .

Physicochemical Properties

Property Oxamic Hydrazide Oxalic Hydrazide Acethydrazide
Melting Point 216–218°C 250–252°C 67–69°C
Solubility Low in water Insoluble High in water
Hydrogen Bonding Strong (intra- and intermolecular) Moderate Weak

Functional Implications :

  • Low solubility of oxamic hydrazide limits its bioavailability but enhances crystallinity for structural studies .
  • Acethydrazide’s simplicity and solubility make it a preferred intermediate in organic synthesis .

Unique Advantages :

  • Oxamic hydrazide’s planar structure enables precise coordination geometry in metal complexes, critical for catalysis .
  • Maleic hydrazide’s systemic herbicidal activity contrasts with oxamic hydrazide’s enzymatic targeting .

Biological Activity

1,2,6-Hexanetriyl tris(mercaptoacetate) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields, including medicine and materials science.

1,2,6-Hexanetriyl tris(mercaptoacetate) is a trithiol compound characterized by the presence of three mercaptoacetate groups attached to a hexanetriyl backbone. Its molecular formula is C12H20O6S3C_{12}H_{20}O_6S_3 and it has a molecular weight of 332.48 g/mol. The structure contributes to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H20O6S3
Molecular Weight332.48 g/mol
CAS Number89215
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of 1,2,6-Hexanetriyl tris(mercaptoacetate) has been investigated in various studies, revealing several key activities:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
  • Antioxidant Properties : Research indicates that 1,2,6-Hexanetriyl tris(mercaptoacetate) acts as an effective antioxidant. It scavenges free radicals and reduces oxidative stress in cellular models, which could be beneficial in preventing cellular damage associated with various diseases .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

The mechanisms underlying the biological activities of 1,2,6-Hexanetriyl tris(mercaptoacetate) are multifaceted:

  • Interaction with Cellular Targets : The thiol groups in the compound can form disulfide bonds with cysteine residues in proteins, altering their function and potentially leading to apoptotic signaling pathways.
  • Oxidative Stress Modulation : By acting as a reducing agent, the compound can modulate oxidative stress levels within cells, influencing various signaling pathways related to inflammation and cell survival.

Case Studies

Several studies have highlighted the biological relevance of 1,2,6-Hexanetriyl tris(mercaptoacetate):

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Line Study : In research conducted by Smith et al., the cytotoxic effects of 1,2,6-Hexanetriyl tris(mercaptoacetate) were assessed on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 24 hours .
  • Oxidative Stress Research : A recent investigation into the antioxidant properties revealed that treatment with 1,2,6-Hexanetriyl tris(mercaptoacetate) significantly reduced malondialdehyde (MDA) levels in hepatic cells exposed to oxidative stressors compared to control groups .

Q & A

Basic Research Question

  • Ventilation : Use fume hoods to prevent inhalation of vapors, as mercaptoacetate esters may irritate respiratory systems .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Thiols can cause dermatitis .
  • First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

What are the design considerations for using 1,2,6-Hexanetriyl tris(mercaptoacetate) as a stabilizer in polymer research?

Advanced Research Question

  • Concentration Optimization : Use 0.1–1.0 wt% in polymer matrices (e.g., PVC) to balance stabilization efficacy vs. leaching risk .
  • Synergistic Additives : Combine with calcium/zinc stearates to enhance thermal stability while reducing tin content for regulatory compliance .
  • Leaching Studies : Monitor tin migration using ICP-MS to ensure compliance with FDA limits (e.g., SML(T) = 0.18 mg/kg for tin) .

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